molecular formula C14H20ClN3O B2772296 N-(2-(1-propyl-1H-benzo[d]imidazol-2-yl)ethyl)acetamide hydrochloride CAS No. 1215688-05-3

N-(2-(1-propyl-1H-benzo[d]imidazol-2-yl)ethyl)acetamide hydrochloride

货号: B2772296
CAS 编号: 1215688-05-3
分子量: 281.78
InChI 键: BCHALQKKTKBSCK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-(1-propyl-1H-benzo[d]imidazol-2-yl)ethyl)acetamide hydrochloride is a synthetic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

属性

IUPAC Name

N-[2-(1-propylbenzimidazol-2-yl)ethyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O.ClH/c1-3-10-17-13-7-5-4-6-12(13)16-14(17)8-9-15-11(2)18;/h4-7H,3,8-10H2,1-2H3,(H,15,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHALQKKTKBSCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1CCNC(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-propyl-1H-benzo[d]imidazol-2-yl)ethyl)acetamide hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .

相似化合物的比较

Similar Compounds

Uniqueness

N-(2-(1-propyl-1H-benzo[d]imidazol-2-yl)ethyl)acetamide hydrochloride is unique due to its specific substitution pattern and the presence of the acetamide group. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .

生物活性

N-(2-(1-propyl-1H-benzo[d]imidazol-2-yl)ethyl)acetamide hydrochloride is a compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological evaluations, and relevant case studies.

Antimicrobial Activity

Research indicates that compounds related to benzo[d]imidazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluating various benzimidazole derivatives reported that certain compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against various strains such as Staphylococcus aureus and Escherichia coli .

Microorganism MIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33
Candida albicans16.69

Anti-inflammatory Activity

The compound also shows promise in anti-inflammatory applications. A study on related benzimidazole derivatives indicated their ability to inhibit the release of pro-inflammatory cytokines like IL-1β, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions of N-(2-(1-propyl-1H-benzo[d]imidazol-2-yl)ethyl)acetamide hydrochloride with various biological targets. These studies suggest that the compound interacts effectively with specific sites on enzymes involved in inflammatory pathways, enhancing its potential as an anti-inflammatory agent .

Case Study 1: Inhibition of Carbonic Anhydrase

In vitro evaluations have shown that similar benzimidazole derivatives can inhibit carbonic anhydrase II, an enzyme crucial for various physiological processes. The most active compounds demonstrated IC50 values lower than standard inhibitors like acetazolamide, indicating a strong potential for therapeutic applications .

Case Study 2: Anticonvulsant Activity

Another study highlighted the anticonvulsant properties of benzimidazole derivatives, suggesting that N-(2-(1-propyl-1H-benzo[d]imidazol-2-yl)ethyl)acetamide hydrochloride could also be explored for neurological applications .

常见问题

Q. What are the key considerations for optimizing the multi-step synthesis of N-(2-(1-propyl-1H-benzo[d]imidazol-2-yl)ethyl)acetamide hydrochloride?

Methodological Answer: Synthesis optimization requires precise control of reaction parameters:

  • Temperature : Maintain between 60–80°C to balance reaction rate and side-product formation.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance imidazole alkylation efficiency .
  • Catalysts : Transition-metal catalysts (e.g., Pd/Cu salts) improve coupling reactions for benzo[d]imidazole intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR resolves proton environments (e.g., propyl chain, acetamide methyl group) and confirms regioselectivity of imidazole substitution .
  • IR Spectroscopy : Identifies key functional groups (amide C=O stretch ~1650 cm⁻¹, N-H bend ~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) and fragmentation patterns .

Q. What purification methods are recommended post-synthesis?

Methodological Answer:

  • Liquid-Liquid Extraction : Separate polar byproducts using dichloromethane/water phases .
  • Recrystallization : Use ethanol/water mixtures to isolate crystalline hydrochloride salts .
  • HPLC : For analytical purity (>99%), employ reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can QSAR studies predict bioactivity variations in derivatives of this compound?

Methodological Answer:

  • Descriptor Selection : Compute electronic (HOMO/LUMO), steric (molar refractivity), and hydrophobic (logP) parameters for derivatives .
  • Regression Modeling : Use partial least squares (PLS) to correlate descriptors with experimental IC50 values (e.g., enzyme inhibition assays) .
  • Validation : Cross-validate models with leave-one-out (LOO) methods to ensure predictive power (Q² > 0.5) .

Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (liver microsomes) to assess bioavailability .
  • Prodrug Design : Introduce ester groups to improve membrane permeability, followed by enzymatic hydrolysis in vivo .
  • Toxicokinetics : Monitor metabolite accumulation (LC-MS/MS) to identify off-target effects .

Q. How can molecular docking elucidate the compound’s mechanism of action?

Methodological Answer:

  • Target Selection : Prioritize receptors/enzymes with structural homology to benzo[d]imidazole-binding proteins (e.g., kinases, GPCRs) .
  • Docking Protocols : Use AutoDock Vina with flexible ligand sampling and AMBER force fields to predict binding poses .
  • Validation : Compare docking scores (ΔG) with experimental binding affinities (SPR or ITC) .

Q. What in silico approaches assist in target identification for this compound?

Methodological Answer:

  • Phylogenetic Footprinting : Identify conserved binding pockets across protein families using Clustal Omega .
  • Chemogenomic Databases : Screen ChEMBL or PubChem BioAssay for structurally similar ligands and associated targets .
  • Machine Learning : Train random forest models on bioactivity data to rank potential targets .

Q. How can researchers address low aqueous solubility in bioassays?

Methodological Answer:

  • Salt Formation : Hydrochloride salts enhance solubility via ionic dissociation .
  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to maintain solubility without cytotoxicity .
  • Nanoformulation : Prepare liposomal or PEGylated nanoparticles for sustained release .

Q. What experimental designs validate the compound’s selectivity for a target enzyme?

Methodological Answer:

  • Panel Screening : Test against isoform-rich enzyme families (e.g., CYP450 isoforms) at 1–10 µM concentrations .
  • Crystallography : Resolve co-crystal structures (2.0–3.0 Å resolution) to identify key binding interactions .
  • Kinetic Assays : Compare Km and Vmax values with/without inhibitors to assess competitive/non-competitive binding .

Q. How are stability studies conducted under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours; quantify degradation via HPLC .
  • Light Sensitivity : Expose to UV-Vis (300–800 nm) and monitor photodegradation products with LC-MS .
  • Thermal Stability : Perform DSC/TGA to determine melting points and decomposition thresholds .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。